2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of furan, oxazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base.
Formation of the oxazole ring: This can be accomplished through the cyclization of an appropriate precursor, often involving the use of a dehydrating agent.
Introduction of the phenylethylamino group: This step involves the reaction of the oxazole derivative with 1-phenylethylamine under suitable conditions.
Formation of the carbonitrile group: This can be achieved through the reaction of the oxazole derivative with a suitable nitrile source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan and oxazole rings can be oxidized under suitable conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidized derivatives of the furan and oxazole rings.
Reduction: Amines derived from the reduction of the carbonitrile group.
Substitution: Substituted derivatives of the chlorophenoxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving furan and oxazole derivatives.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are likely mediated through its ability to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of furan, oxazole, and phenyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H18ClN3O3 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H18ClN3O3/c1-15(16-5-3-2-4-6-16)26-22-20(13-25)27-23(30-22)21-12-11-19(29-21)14-28-18-9-7-17(24)8-10-18/h2-12,15,26H,14H2,1H3 |
InChI Key |
RFGNFOXFNRWPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.